5-Iodoribose 1-phosphate is classified as a sugar phosphate derivative. It is synthesized enzymatically from 5'-deoxy-5'-iodoadenosine, utilizing specific enzymes such as adenosine deaminase and purine nucleoside phosphorylase derived from sources like Aspergillus oryzae and human erythrocytes . The compound's structure features an iodine atom substituted at the 5' position of the ribose sugar, differentiating it from its natural counterpart.
The synthesis of 5-Iodoribose 1-phosphate involves several enzymatic steps:
This method highlights the efficiency of enzymatic synthesis in generating sugar phosphates with specific modifications.
The molecular structure of 5-Iodoribose 1-phosphate consists of a ribose sugar backbone with a phosphate group attached at the 1-position and an iodine atom at the 5-position. Key structural features include:
The presence of iodine significantly influences the compound's reactivity and biological activity compared to ribose 1-phosphate【2】【3】.
5-Iodoribose 1-phosphate participates in various biochemical reactions:
These inhibition constants suggest that 5-Iodoribose 1-phosphate can effectively compete with natural substrates under physiological conditions【2】【4】.
The mechanism of action for 5-Iodoribose 1-phosphate primarily revolves around its role as an enzyme inhibitor:
This mechanism underscores its potential use in cancer therapeutics by targeting metabolic pathways specific to rapidly dividing cells.
The physical and chemical properties of 5-Iodoribose 1-phosphate include:
These properties are essential for considering its applications in laboratory settings and potential therapeutic formulations.
5-Iodoribose 1-phosphate has several scientific applications:
The molecular architecture of 5-iodoribose 1-phosphate (molecular formula: C~5~H~10~IO~7~P; molecular weight: 340.01 g/mol) centers on the iodine substitution at the C5' position of the ribose ring. This modification replaces the primary alcohol group (-CH~2~OH) of natural ribose 1-phosphate with a -CH~2~I moiety, fundamentally altering the molecule's steric bulk, electronegativity, and hydrophobic character while retaining the anomeric phosphate group essential for enzymatic recognition [3]. The α-configuration at the anomeric carbon (C1) is critical for its biological activity, as this configuration mirrors the stereochemistry of natural ribose 1-phosphate substrates metabolized by phosphorylases [1].
Table 1: Structural and Chemical Identification Data for 5-Iodoribose 1-Phosphate
Property | Value |
---|---|
Chemical Name | α-D-Ribofuranose, 5-deoxy-5-iodo-, 1-(dihydrogen phosphate) |
CAS Registry Number | 100752-90-7 |
Molecular Formula | C~5~H~10~IO~7~P |
Molecular Weight | 340.01 g/mol |
IUPAC Name | [(2R,3R,4R)-3,4-dihydroxy-5-iodooxolan-2-yl]methyl dihydrogen phosphate |
Key Structural Feature | Iodine substitution at C5' position |
Anomeric Configuration | α-D-ribofuranose |
The electrostatic environment surrounding the iodine atom significantly influences molecular interactions within enzyme active sites. Iodine possesses a larger atomic radius and lower electronegativity compared to oxygen, reducing hydrogen-bonding capacity while introducing substantial steric constraints. The C-I bond length (~2.10 Å) exceeds the C-O bond length (~1.43 Å), potentially distorting substrate binding geometries. Furthermore, the iodine atom's polarizability enhances van der Waals interactions with hydrophobic enzyme pockets, contributing to higher binding affinities observed in inhibition studies [1] [5]. The phosphoryl group at the anomeric carbon remains fully ionized under physiological pH, facilitating ionic interactions with conserved arginine and lysine residues in enzyme active sites—a feature shared with natural ribose 1-phosphate [1].
Physicochemical properties include moderate aqueous solubility due to the ionic phosphate group, though reduced compared to unsubstituted ribose phosphates owing to increased hydrophobicity from iodine. The compound demonstrates pH-dependent stability, with optimal integrity near neutral pH. Degradation pathways include potential dehalogenation under reducing conditions and non-enzymatic hydrolysis of the glycosidic phosphate bond under acidic conditions [1] [3].
The targeted synthesis and biochemical investigation of 5-iodoribose 1-phosphate emerged from anticancer drug discovery efforts in the mid-1980s. Initial motivation stemmed from observations that 5'-deoxy-5'-iodo-substituted nucleosides—specifically 5'-iodoadenosine and 5'-iodoinosine—exhibited selective cytotoxicity toward tumor cells expressing high activities of specific nucleoside phosphorylases [1]. Savarese and colleagues first documented this anticancer potential in 1984, noting that these prodrugs required intracellular activation to exert their effects [5]. This discovery prompted researchers to identify the common metabolic intermediate responsible for the observed cytotoxicity.
In 1986, a landmark study enzymatically synthesized and characterized 5-iodoribose 1-phosphate as the active intracellular metabolite derived from these iodinated nucleosides. The synthesis employed a multi-enzyme cascade starting from 5'-deoxy-5'-iodoadenosine: 1) Deamination by Aspergillus oryzae adenosine deaminase yielded 5'-deoxy-5'-iodoinosine; 2) Phosphorolysis by human erythrocytic purine nucleoside phosphorylase (PNP) liberated the free base (hypoxanthine) and generated 5-iodoribose 1-phosphate [1] [5]. This enzymatic route proved superior to chemical synthesis methods, providing sufficient quantities of the unstable analog for purification and kinetic analysis. Following synthesis, researchers isolated the compound using anion-exchange chromatography and characterized its structure via phosphate analysis, sugar composition assays, and spectral methods [1].
The discovery that this analog functioned as a potent inhibitor of key metabolic enzymes—particularly 5'-methylthioadenosine phosphorylase (MTAP) and phosphoribosyl pyrophosphate (PRPP) amidotransferase—established its significance beyond a mere metabolite. This inhibition profile directly linked the analog to disruption of purine salvage and de novo nucleotide biosynthesis, providing a mechanistic explanation for the cytotoxicity of precursor nucleosides [1] [5]. The Parks laboratory played a pivotal role in elucidating these relationships, positioning 5-iodoribose 1-phosphate as a prototype for rational drug design targeting nucleotide metabolism in proliferative disorders.
Within metabolic networks, 5-iodoribose 1-phosphate functions as a bioisosteric mimic of endogenous ribose 1-phosphate (R1P), competitively inhibiting enzymes that utilize R1P or downstream metabolites. Its primary metabolic significance lies in its ability to disrupt two interconnected domains: nucleoside phosphorylase reactions and sugar phosphate interconversions, with secondary effects on nucleotide biosynthesis pathways [1] [5].
Phosphorylase Inhibition: The analog demonstrates nanomolar to micromolar affinity for several phosphorylases. Most notably, it inhibits human purine nucleoside phosphorylase (Ki = 26 μM) and 5'-methylthioadenosine phosphorylase (Ki = 9 μM) through competitive binding at the ribose phosphate subsite. This inhibition disrupts the purine salvage pathway by preventing the phosphorolytic cleavage of nucleosides like inosine and methylthioadenosine into free bases and R1P. Critically, the Ki for MTAP inhibition (9 μM) is substantially lower than the reported physiological concentration of inorganic phosphate (P~i~; ~1 mM), its natural substrate, indicating potential for in vivo efficacy [1] [5].
Table 2: Inhibition Constants of 5-Iodoribose 1-Phosphate Against Phosphorylases and Sugar Phosphate Enzymes
Enzyme | Source | Inhibition Constant (K~i~) | Natural Substrate (K~m~) |
---|---|---|---|
5'-Methylthioadenosine Phosphorylase | Sarcoma 180 cells | 9 μM | P~i~ (500-1000 μM) |
Purine Nucleoside Phosphorylase | Human erythrocytes | 26 μM | R1P (80-120 μM) |
Phosphoglucomutase | Rabbit muscle | 100 μM | Glucose-1-phosphate (50 μM) |
Sugar Phosphate Metabolism Disruption: Beyond phosphorylases, 5-iodoribose 1-phosphate targets enzymes involved in carbohydrate isomerization and mutase reactions. It inhibits rabbit muscle phosphoglucomutase (Ki = 100 μM), an enzyme connecting glucose-1-phosphate and glucose-6-phosphate metabolism. This inhibition potentially disrupts glycogen metabolism and glycolytic flux. While the analog does not directly inhibit ribose-5-phosphate isomerase (which interconverts ribulose-5-phosphate and ribose-5-phosphate), its structural similarity to ribose phosphates allows it to interfere with metabolic flux through the non-oxidative pentose phosphate pathway [1] [4]. This pathway supplies ribose-5-phosphate for nucleotide biosynthesis and produces erythrose-4-phosphate for aromatic amino acid synthesis, suggesting broad metabolic consequences beyond nucleotide metabolism [2] [4].
Nucleotide Biosynthesis Interference: The analog significantly inhibits PRPP-dependent amidotransferases and phosphoribosyltransferases (PRTs), enzymes critical for de novo and salvage nucleotide biosynthesis pathways. Most potently, it inhibits PRPP amidotransferase (Ki = 49 μM), the rate-limiting enzyme for de novo purine biosynthesis, by competing with phosphoribosyl pyrophosphate (PRPP). Other inhibited enzymes include orotate phosphoribosyltransferase (Ki = 275 μM; involved in pyrimidine biosynthesis) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT; Ki = 465 μM; purine salvage enzyme). Importantly, the analog does not inhibit PRPP synthetase, which synthesizes PRPP from ribose-5-phosphate and ATP [1] [5]. This selectivity profile indicates that 5-iodoribose 1-phosphate primarily targets enzymes utilizing PRPP rather than those generating it.
Table 3: Inhibition of PRPP-Utilizing Enzymes by 5-Iodoribose 1-Phosphate
Enzyme | Source | K~i~ (μM) | Pathway | Physiological Relevance |
---|---|---|---|---|
PRPP Amidotransferase | Sarcoma 180 cells | 49 | De novo purine synthesis | Committed step; feedback regulated |
Orotate Phosphoribosyltransferase | Sarcoma 180 cells | 275 | De novo pyrimidine synthesis | Generates OMP |
Hypoxanthine-Guanine Phosphoribosyltransferase | Sarcoma 180 cells | 465 | Purine salvage | Mutated in Lesch-Nyhan syndrome |
Adenine Phosphoribosyltransferase | Sarcoma 180 cells | 307 | Purine salvage | Adenine recycling |
Metabolic Interconversion Potential: Biochemical evidence suggests that 5-iodoribose 1-phosphate may undergo enzymatic conversion to 5-iodoribose 5-phosphate via phosphopentomutase activity, mirroring the interconversion of natural ribose 1-phosphate and ribose 5-phosphate [1]. This converted analog could then theoretically enter the pentose phosphate pathway or inhibit downstream enzymes. Supporting this concept, recent studies indicate that D-ribose 5-phosphate functions as a metabolic checkpoint regulating cellular responses to glucose limitation through Yes-associated protein (YAP) signaling [6]. Though not directly demonstrated for the iodinated analog, its structural similarity suggests potential overlap with these regulatory mechanisms. Furthermore, the analog's inhibition of phosphoglucomutase suggests potential crosstalk disruption between nucleotide metabolism and glycogen synthesis or glycolysis [1] [6].
The collective inhibition profile positions 5-iodoribose 1-phosphate as a multi-target metabolic disruptor with particular efficacy against purine-metabolizing enzymes. Its biochemical effects are amplified in cells with high phosphorylase activities and under conditions where natural substrates (P~i~ or PRPP) exist at non-saturating concentrations—a physiological norm. This explains the selective cytotoxicity of precursor 5'-iodonucleosides toward tumor cells exhibiting elevated phosphorylase expression [1] [5].
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